molecular formula C33H68 B14619699 12-Methyldotriacontane CAS No. 58349-83-0

12-Methyldotriacontane

Cat. No.: B14619699
CAS No.: 58349-83-0
M. Wt: 464.9 g/mol
InChI Key: BWDVOGIYXQHKGC-UHFFFAOYSA-N
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Description

12-Methyldotriacontane is a branched alkane with the molecular formula C₃₃H₆₈ and a molecular weight of 464.53 g/mol . It is characterized by a single methyl group substitution at the 12th carbon of a linear 32-carbon chain (dotriacontane backbone). This structural modification distinguishes it from linear alkanes, influencing its physical properties such as melting point, solubility, and crystallinity.

Properties

CAS No.

58349-83-0

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

IUPAC Name

12-methyldotriacontane

InChI

InChI=1S/C33H68/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-13-11-9-7-5-2/h33H,4-32H2,1-3H3

InChI Key

BWDVOGIYXQHKGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyldotriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a dotriacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas chromatography to isolate and purify the compound from complex mixtures. The large-scale synthesis often requires stringent control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 12-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

12-Methyldotriacontane has several applications in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 12-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier on surfaces, preventing desiccation and microbial penetration. In biological systems, it is involved in chemical communication, where its presence and concentration on the cuticle of insects can signal kinship and social status .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 12-methyldotriacontane to structurally related hydrocarbons, focusing on molecular features, physicochemical properties, and inferred behavioral trends.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Branching Positions Key Characteristics
This compound C₃₃H₆₈ 464.53 12 Single methyl branch; inferred lower symmetry and melting point vs. linear analogs.
Dotriacontane (n-alkane) C₃₂H₆₆ 450.87 None Linear structure; higher symmetry likely increases melting point .
12,16-Dimethyldotriacontane C₃₄H₇₀ 478.55 12, 16 Dual methyl branches; increased branching may further reduce crystallinity .
12-Methylhentriacontane C₃₂H₆₆ 450.52 12 Shorter backbone (C31) with single methyl branch; lower molecular weight .

Key Observations:

Branching and Symmetry :

  • Linear alkanes (e.g., dotriacontane) exhibit higher symmetry, leading to stronger intermolecular van der Waals forces and typically higher melting points. In contrast, branched analogs like this compound disrupt molecular packing, reducing melting points .
  • Compounds with multiple branches (e.g., 12,16-dimethyldotriacontane) likely exhibit even lower melting points due to greater structural disorder .

Molecular Weight Trends: Increasing carbon chain length (e.g., C₃₃ in this compound vs. However, branching counteracts this trend by reducing intermolecular forces .

Solubility and Reactivity: All listed compounds are insoluble in water due to their nonpolar nature. Solubility in organic solvents (e.g., hexane, chloroform) is expected to follow typical alkane trends . Reactivity is likely minimal under standard conditions, consistent with saturated hydrocarbon behavior. Functionalized derivatives (e.g., methyl dotriacontanoate, ) exhibit distinct properties due to ester groups .

Table 2: Inferred Physicochemical Properties

Property This compound Dotriacontane 12,16-Dimethyldotriacontane
Melting Point Lower than C₃₂H₆₆* Higher (solid at RT) Lowest among group*
Density (g/cm³) ~0.81–0.82 (inferred) 0.8124 ~0.80–0.81 (inferred)
Solubility in Water Insoluble Insoluble Insoluble
Stability Stable under storage Stable Stable

Note: Experimental melting point data for branched analogs is unavailable in the provided evidence. Trends are inferred from alkane chemistry principles.

Research Findings and Limitations

  • Structural Analysis : this compound’s single methyl branch distinguishes it from multi-branched or linear homologs, impacting its phase behavior and interaction with other molecules .
  • Experimental studies using differential scanning calorimetry (DSC) or gas chromatography-mass spectrometry (GC-MS) are needed .

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